molecular formula C5H7N5O3 B6267300 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE CAS No. 514800-70-5

2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

Cat. No.: B6267300
CAS No.: 514800-70-5
M. Wt: 185.1
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a chemical compound with the molecular formula C₅H₇N₅O₃ It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the following steps:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric and sulfuric acids.

    Acetylation: The 4-nitro-1H-pyrazole is then reacted with acetic anhydride to form 4-nitro-1H-pyrazol-1-yl acetate.

    Hydrazinolysis: The final step involves the reaction of 4-nitro-1H-pyrazol-1-yl acetate with hydrazine hydrate to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.

    Condensation: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products:

    Reduction: 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide.

    Substitution: Various N-substituted derivatives.

    Condensation: Corresponding hydrazones.

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The hydrazide moiety can form covalent bonds with various biomolecules, potentially disrupting their normal function. These interactions can affect molecular pathways involved in cell growth, apoptosis, and other critical processes.

Comparison with Similar Compounds

    2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide: Similar structure but with an amino group instead of a nitro group.

    2-(4-Methyl-1H-pyrazol-1-yl)acetohydrazide: Contains a methyl group on the pyrazole ring.

    2-(4-Chloro-1H-pyrazol-1-yl)acetohydrazide: Features a chloro group on the pyrazole ring.

Uniqueness: 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c6-8-5(11)3-9-2-4(1-7-9)10(12)13/h1-2H,3,6H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSPWPGPVBGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262888
Record name 4-Nitro-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-70-5
Record name 4-Nitro-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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